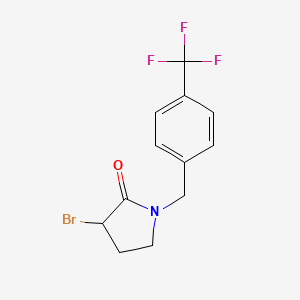

![molecular formula C11H12N2O3 B1370270 8-羟基-2-甲基咪唑并[1,2-a]吡啶-3-甲酸乙酯 CAS No. 173530-73-9](/img/structure/B1370270.png)

8-羟基-2-甲基咪唑并[1,2-a]吡啶-3-甲酸乙酯

描述

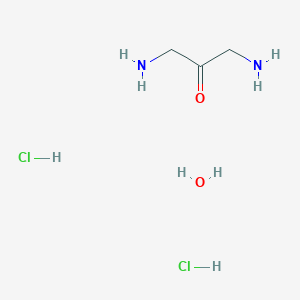

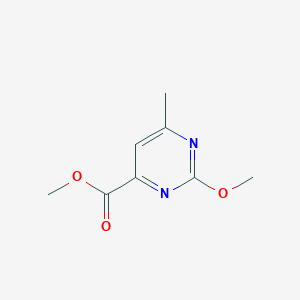

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C11H12N2O3 . It is a white to off-white powder or crystals . Imidazo[1,2-a]pyridines, to which this compound belongs, have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .

Physical And Chemical Properties Analysis

“Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” is a white to off-white powder or crystals . It has a molecular weight of 220.23 . The compound should be stored at room temperature .

科学研究应用

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : This compound is used in the synthesis of a series of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Methods of Application or Experimental Procedures : A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Summary of the Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . For example, the reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : This compound is used in the synthesis of a series of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Methods of Application or Experimental Procedures : A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Summary of the Results or Outcomes : The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . For example, the reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .

Application in Tuberculosis Treatment

- Specific Scientific Field : Pharmacology .

- Summary of the Application : Imidazo[1,2-a]pyridines, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, have shown promising results in the treatment of tuberculosis .

- Methods of Application or Experimental Procedures : In an acute TB mouse model, mice infected with Mtb H37Rv were treated with varying doses of Q203, a compound containing the imidazo[1,2-a]pyridine unit .

- Summary of the Results or Outcomes : The study indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .

Application in Material Science

- Specific Scientific Field : Material Science .

- Summary of the Application : The imidazo[1,2-a]pyridine moiety, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, is useful in material science because of its structural character .

- Methods of Application or Experimental Procedures : The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed .

- Summary of the Results or Outcomes : The synthesis of imidazo[1,2-a]pyridines has been updated over the past decade, leading to a wide range of applications in medicinal chemistry and material science .

Application in Antibacterial Research

- Specific Scientific Field : Antibacterial Research .

- Summary of the Application : Previous studies have shown that pyridinium derivatives, which can be synthesized using Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, have potential antibacterial effects .

- Methods of Application or Experimental Procedures : In one study, 1-allyl-2-aminopyridinium bromide, a pyridinium derivative, was tested against the M-17 strain of Escherichia coli .

- Summary of the Results or Outcomes : The study showed no statistically significant antibacterial effect at the concentration of 62500 μg/ml .

安全和危害

未来方向

The future directions for “Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate” and similar compounds are likely to involve further exploration of their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes is also a promising area of research .

属性

IUPAC Name |

ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(15)9-7(2)12-10-8(14)5-4-6-13(9)10/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXEVHBHHUYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Butylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370228.png)